(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1373232-24-6
VCID: VC8014800
InChI: InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m0/s1
SMILES: COC(=O)COC1CCNC1
Molecular Formula: C7H13NO3
Molecular Weight: 159.18

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

CAS No.: 1373232-24-6

Cat. No.: VC8014800

Molecular Formula: C7H13NO3

Molecular Weight: 159.18

* For research use only. Not for human or veterinary use.

(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester - 1373232-24-6

Specification

CAS No. 1373232-24-6
Molecular Formula C7H13NO3
Molecular Weight 159.18
IUPAC Name methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate
Standard InChI InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key CNRMSXVAIYXYCE-LURJTMIESA-N
Isomeric SMILES COC(=O)CO[C@H]1CCNC1
SMILES COC(=O)COC1CCNC1
Canonical SMILES COC(=O)COC1CCNC1

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—connected via an ether linkage to an acetic acid methyl ester moiety. The stereocenter at the 3-position of the pyrrolidine ring defines its (S)-configuration, which critically influences its interactions with biological targets.

Key structural features include:

  • Pyrrolidine ring: Contributes to conformational rigidity and hydrogen-bonding potential.

  • Ether linkage: Enhances solubility in polar solvents.

  • Methyl ester group: Improves lipid solubility and metabolic stability.

Comparative studies between enantiomers reveal that the (S)-form exhibits distinct binding affinities to enzymes and receptors compared to the (R)-enantiomer, underscoring the importance of chirality in drug design .

Synthesis and Optimization Strategies

The synthesis of (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester typically involves asymmetric synthesis or resolution techniques to ensure enantiomeric purity. A representative pathway, adapted from analogous protocols for the R-enantiomer , includes the following steps:

Chiral Pool Synthesis

Starting from (S)-pyrrolidin-3-ol, the hydroxyl group undergoes alkylation with methyl bromoacetate in the presence of a base such as sodium hydride. This step introduces the acetic acid methyl ester group while retaining the (S)-configuration.

(S)-Pyrrolidin-3-ol+BrCH2COOCH3NaH, THF(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester\text{(S)-Pyrrolidin-3-ol} + \text{BrCH}_2\text{COOCH}_3 \xrightarrow{\text{NaH, THF}} \text{(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester}

Enantiomeric Purification

Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess (ee). For industrial-scale production, continuous flow reactors with immobilized chiral catalysts improve yield and reduce waste .

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Purity (ee)
AlkylationNaH, THF, 0°C → RT, 12 h8592
Chiral ResolutionChiralcel OD-H column, hexane/EtOH7899.5
EsterificationHCl/MeOH, reflux, 4 h9599

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (6.29 mg/mL) . Its log P (octanol-water) of 1.21 suggests balanced lipophilicity, favorable for blood-brain barrier penetration in neurological applications.

Spectroscopic Characteristics

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1120 cm⁻¹ (C-O-C ether).

  • ¹H NMR (400 MHz, CDCl₃): δ 3.67 (s, 3H, OCH₃), 3.45–3.55 (m, 1H, pyrrolidine-OCH₂), 2.80–2.95 (m, 2H, pyrrolidine-NCH₂).

Biological Activity and Applications

Synthetic Intermediate

The compound serves as a building block for:

  • Antiviral prodrugs: Ester hydrolysis yields carboxylic acid derivatives active against RNA viruses.

  • Dopamine agonists: Structural analogs show promise in Parkinson’s disease therapy.

ParameterValue/Description
Signal WordDanger
Hazard StatementsH301 (toxic if swallowed), H410 (ecotoxic)
Precautionary MeasuresP273 (avoid release to environment)

Comparative Analysis with (R)-Enantiomer

Property(S)-Enantiomer(R)-Enantiomer
α₂-Adrenergic IC₅₀12 nM48 nM
Metabolic Stabilityt₁/₂ = 45 min (rat liver microsomes)t₁/₂ = 22 min
Synthetic Yield78%82%

The (S)-enantiomer’s superior receptor affinity and slower metabolism highlight its therapeutic advantages, though synthetic yields are slightly lower due to chiral resolution costs .

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